Methyl 5-Fluoro-2-(4-methylpiperazino)benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-Fluoro-2-(4-methylpiperazino)benzoate typically involves the reaction of 5-fluoro-2-nitrobenzoic acid with 4-methylpiperazine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The resulting intermediate is then esterified using methanol and a strong acid catalyst like sulfuric acid (H2SO4) to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring proper safety and environmental controls.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-Fluoro-2-(4-methylpiperazino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 5-Fluoro-2-(4-methylpiperazino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-Fluoro-2-(4-methylpiperazino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-Fluoro-2-(4-piperidino)benzoate
- Methyl 5-Fluoro-2-(4-morpholino)benzoate
- Methyl 5-Fluoro-2-(4-ethylpiperazino)benzoate
Uniqueness
Methyl 5-Fluoro-2-(4-methylpiperazino)benzoate is unique due to the presence of the 4-methylpiperazino group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable tool in various research applications .
Properties
IUPAC Name |
methyl 5-fluoro-2-(4-methylpiperazin-1-yl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2/c1-15-5-7-16(8-6-15)12-4-3-10(14)9-11(12)13(17)18-2/h3-4,9H,5-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEHFNAMXOTYMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)F)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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